4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid
Description
This compound belongs to the pyrrolo[3,4-b]pyridine family, characterized by a fused bicyclic structure with ketone groups at positions 5 and 5. It has been utilized as a precursor in synthesizing sulfonylurea derivatives with α-glucosidase inhibitory activity, a key target in diabetes treatment .
Properties
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-12-10-2-1-7-15-11(10)13(18)16(12)9-5-3-8(4-6-9)14(19)20/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJUQGDIUAGMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Diamines
Reaction Mechanism and Optimization
The most widely documented synthesis involves cyclocondensation between 4-aminobenzoic acid derivatives and maleic anhydride. As reported by Al-Masoudi et al., refluxing 4-aminobenzoic acid with maleic anhydride in toluene generates the pyrrolo[3,4-b]pyridine core via a (2+5) cycloaddition mechanism. The reaction proceeds through σ-bond formation between the anhydride’s C–O group and the imine nitrogen, followed by ring expansion (Scheme 1).
Key Parameters:
Hydrazide Intermediate Hydrolysis
Multi-Step Synthesis via Benzohydrazide
An alternative route involves synthesizing 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzohydrazide as an intermediate, followed by hydrolysis to the carboxylic acid. Charris-Molina et al. demonstrated this approach:
Advantages and Limitations
- Advantage: High purity due to crystalline intermediates.
- Limitation: Requires handling of corrosive HCl gas.
Microwave-Assisted Multicomponent Reactions
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Purity |
|---|---|---|---|---|
| Cyclocondensation | 70% | 7 hours | Moderate | >95% |
| Hydrazide Hydrolysis | 85% | 12 hours | High | >98% |
| Microwave Ugi-Zhu | 75% | 2 hours | Low | >90% |
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic Acid
- Structural Difference : The benzoic acid group is attached at the meta position instead of the para position.
- Synthesis and Stability : This compound is listed as discontinued by CymitQuimica (Ref: 10-F373016), suggesting challenges in synthesis or stability under standard conditions .
- Biological Relevance: No direct biological data is available, but positional isomerism likely alters binding affinity compared to the para-substituted analogue.
Methyl 2-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid
- Structural Variation : Features an acetic acid side chain instead of benzoic acid.
- Synthesis : Produced via sulfonation and subsequent functionalization, as seen in derivatives from Shanghai Haohong Scientific Co., Ltd. .
- Utility : The shorter chain may reduce steric hindrance, favoring interactions with enzymatic pockets.
α-Glucosidase Inhibitory Activity
- The target compound’s derivative (5n) exhibits α-glucosidase inhibition, critical for managing postprandial hyperglycemia in diabetes. The sulfonamide group enhances binding to the enzyme’s active site .
- Comparison :
- Benzoic Acid vs. Acetic Acid Derivatives : The larger aromatic system in the benzoic acid analogue may improve π-π stacking with enzyme residues.
- Para vs. Meta Substitution : Para-substitution likely optimizes spatial alignment for inhibitory activity.
Solubility and Acidity
- Target Compound : The benzoic acid group (pKa ~4.2) increases water solubility at physiological pH.
- Methyl Ester Derivative : Lower solubility due to esterification but higher logP (predicted density: 1.435 g/cm³) .
Stability and Commercial Availability
- In contrast, the target compound’s derivatives remain actively researched, particularly in diabetes drug development .
Biological Activity
4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid is a synthetic compound with a complex structure that includes a pyrrolo[3,4-b]pyridine core. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anticancer, and antiparasitic effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of multiple functional groups that can interact with biological targets. The structural features include:
- Pyrrolo[3,4-b]pyridine core : This heterocyclic structure is known for its diverse biological activities.
- Carboxylic acid group : Contributes to the compound's solubility and potential interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound in this context remains to be fully elucidated.
Antiparasitic Activity
The compound's structure indicates possible activity against parasitic infections. Similar pyrrolo derivatives have shown promising results in inhibiting the growth of Plasmodium species in vitro. For instance:
| Compound | Target Parasite | Efficacy (EC50) | Reference |
|---|---|---|---|
| Compound C | P. falciparum | 0.010 μM | |
| Compound D | P. berghei | 30% reduction at 40 mg/kg |
Case Studies
- Study on Dihydroquinazolinone Derivatives : This study explored the optimization of similar scaffolds for enhanced metabolic stability and aqueous solubility while maintaining antiparasitic activity. The findings suggest that modifications to the core structure can significantly impact biological efficacy ( ).
- Antimicrobial Screening : A series of pyrrolo derivatives were tested against various pathogens. Results showed that certain substitutions led to increased antimicrobial potency ().
Q & A
Basic: How can the synthesis of 4-(5,7-dioxo-pyrrolo[3,4-b]pyridinyl)benzoic acid be optimized for reproducibility?
Answer:
The synthesis typically involves multi-step reactions, including condensation of pyrrole derivatives with diketones followed by acetylation or carboxylation (e.g., introduction of the benzoic acid moiety via Suzuki coupling or nucleophilic substitution). Key challenges include controlling regioselectivity in the pyrrolopyridine core formation and minimizing side reactions during the coupling steps.
- Methodological Tips :
- Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for attaching the benzoic acid group to the pyrrolopyridine core, as this method offers high selectivity and scalability .
- Monitor reaction progress via HPLC to detect intermediates and optimize reaction times .
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to improve yield and purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is required due to the compound’s fused bicyclic structure and substituents:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and pyrrolidine regions .
- FT-IR : Confirm the presence of carbonyl groups (C=O stretches at ~1680–1720 cm⁻¹) and carboxylic acid (-COOH at ~2500–3300 cm⁻¹) .
- X-ray crystallography : Resolve the stereochemistry of the bicyclic core, as demonstrated in related pyrrolo[3,4-b]pyridin-5-one derivatives .
Advanced: How does the electronic structure of the pyrrolo[3,4-b]pyridine core influence its reactivity in medicinal chemistry applications?
Answer:
The electron-deficient pyrrolopyridine core acts as a hydrogen-bond acceptor, enhancing interactions with biological targets (e.g., kinases or proteases). The conjugated diketone system facilitates π-π stacking with aromatic residues in enzyme active sites.
- Experimental Design :
- Case Study : Analogous compounds (e.g., thalidomide derivatives) show similar electronic profiles and are used in PROTAC development, suggesting potential for targeted protein degradation .
Advanced: What strategies resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects) may arise from assay conditions or impurity profiles.
- Methodological Solutions :
- Re-evaluate biological assays under standardized conditions (e.g., cell lines, incubation times).
- Use high-purity samples (>98% by HPLC) and confirm identity via LC-MS .
- Compare results with structurally similar compounds (e.g., pyrrolopyrazine derivatives) to isolate structure-activity relationships .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Answer:
Molecular docking and ADMET prediction tools can optimize solubility and bioavailability:
- Steps :
- Dock the compound into target protein structures (e.g., COX-2 or NMDA receptors) using AutoDock Vina to prioritize derivatives with improved binding affinity .
- Predict logP and aqueous solubility via QSAR models (e.g., SwissADME) to balance lipophilicity and permeability .
- Synthesize derivatives with substituents at the phenyl or pyrrolidine positions (e.g., methoxy or fluoro groups) to modulate metabolic stability .
Basic: What are common pitfalls in analyzing the compound’s stability under varying pH conditions?
Answer:
The diketone and carboxylic acid groups make the compound pH-sensitive. Degradation pathways include hydrolysis of the pyrrolopyridine core or decarboxylation.
- Methodological Recommendations :
Advanced: How can enantiomeric impurities in synthetic batches be detected and controlled?
Answer:
Chiral impurities may arise during asymmetric synthesis steps (e.g., cyclization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
